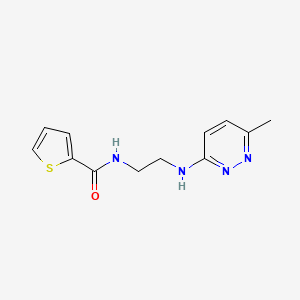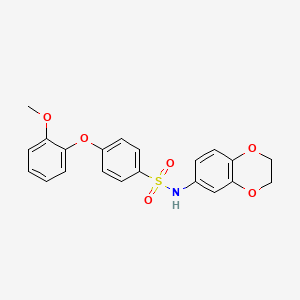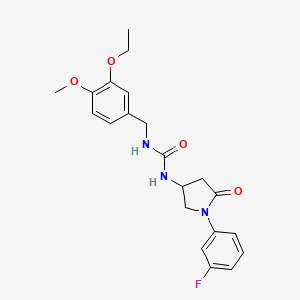
(+)-o-Methoxy-L-mandelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-o-Methoxy-L-mandelic acid, also known as mandelic acid, is a chiral aromatic alpha-hydroxy acid. It is widely used in the pharmaceutical industry as a key intermediate in the synthesis of various drugs, such as antibiotics, antiviral agents, and anti-tumor agents. Mandelic acid also exhibits various biological activities, including antifungal, antibacterial, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
(+)-o-Methoxy-L-mandelic acid and its derivatives have been extensively studied for their synthetic routes and characterizations. One study demonstrates an efficient and practical synthesis of mandelic acid, where p-Methoxymandelic acid was obtained in a high yield under specific reaction conditions using a complex phase transfer catalyst under ultrasonic irradiation. This method significantly shortens the reaction time and increases the yield compared to classical methods (Hui Xu & Yang Chen, 2008).
Antioxidant Properties
Research has also delved into the antioxidant properties of mandelic acid and its derivatives. A study explored the antioxidant capacity of these compounds through various assays, revealing the mechanisms behind their antioxidant properties. The structural elucidation of mandelic acid and its derivatives was achieved through computational methods and spectroscopic techniques, offering insights into their potential therapeutic applications (Monika Parcheta et al., 2022).
Biotechnological Production
There's a growing interest in the biotechnological production of mandelic acid and its derivatives due to their valuable applications. A study on the engineering of hydroxymandelate synthases and the aromatic amino acid pathway in Saccharomyces cerevisiae highlighted the potential for de novo biosynthesis of mandelic and 4-hydroxymandelic acid, offering an environmentally sustainable production route. This research emphasizes the yeast's ability to tolerate high concentrations of these compounds, promising for sustainable industrial production (Mara Reifenrath & E. Boles, 2018).
Analytical Applications
Analytical methods for the determination of mandelic acid derivatives in biological samples have also been developed. For instance, a liquid chromatography technique with electrochemical detection was described for the assay of urinary 4-hydroxy-3-methoxymandelic acid, showcasing the method's effectiveness after direct urine injection (J. Morrisey & Z. Shihabi, 1979).
Environmental and Chemical Engineering
In environmental and chemical engineering contexts, mandelic acid derivatives have been applied in studies on liquid–liquid–liquid phase transfer catalyzed synthesis. This approach aims at producing mandelic acid from benzaldehyde, demonstrating the process's potential for intensification and efficiency improvements through modeling and simulation (P. R. Sowbna et al., 2012).
Eigenschaften
IUPAC Name |
(2S)-2-hydroxy-2-(2-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYBRPOTLDAYRG-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H](C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 1-isobutyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2676916.png)
![5-(4-acetylpiperazin-1-yl)-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676917.png)



![3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine](/img/structure/B2676924.png)

![[2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2676927.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2676928.png)
![3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2676931.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-methylbenzamide](/img/structure/B2676934.png)

![2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide](/img/structure/B2676939.png)